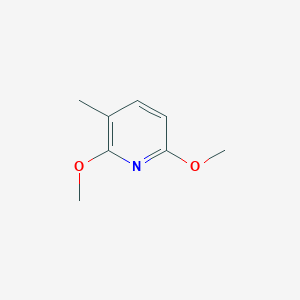
2,6-Dimethoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method includes the gas-phase methylation of pyridine using carbon monoxide and hydrogen over a nickel catalyst. This process yields both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) with some degree of regioselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups. These setups allow for the efficient and selective methylation of pyridine derivatives, producing the desired compound in high yields and with minimal waste .
化学反応の分析
Types of Reactions: 2,6-Dimethoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
科学的研究の応用
2,6-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethoxy-3-methylpyridine involves its interaction with various molecular targets. For instance, it can act as an antioxidant by forming nitroxyl radicals, which inhibit the accumulation of peroxides . This antioxidant action is crucial in preventing oxidative damage in biological systems.
類似化合物との比較
- 2,6-Dimethoxypyridine-3-boronic acid
- 2,6-Dimethylpyridine (2,6-lutidine)
- 2,4-Dimethoxy-6-methylpyridine
Comparison: Compared to these similar compounds, 2,6-Dimethoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2,6-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)9-8(6)11-3/h4-5H,1-3H3 |
InChIキー |
BDEUBOJWIKLFSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


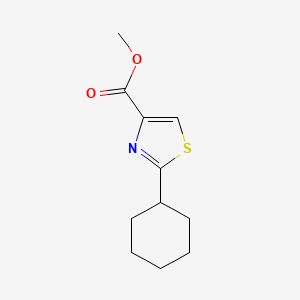
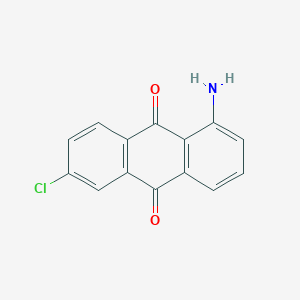
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)



![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
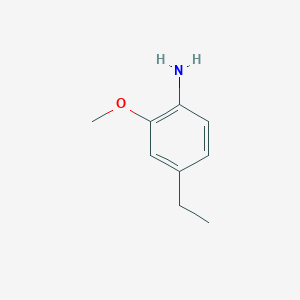


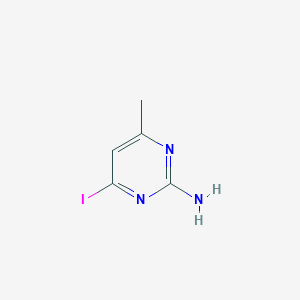
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)

